5-(2-Bromo-3,6-difluorophenyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromo-3,6-difluorophenyl)oxazole is a chemical compound with the molecular formula C9H4BrF2NO and a molecular weight of 260.04 g/mol . This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to an oxazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Safety and Hazards
Preparation Methods
The synthesis of 5-(2-Bromo-3,6-difluorophenyl)oxazole typically involves the reaction of 2-bromo-3,6-difluoroaniline with an appropriate oxazole precursor under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-(2-Bromo-3,6-difluorophenyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The oxazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-Bromo-3,6-difluorophenyl)oxazole is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is explored for its potential therapeutic applications, including the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Bromo-3,6-difluorophenyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary based on the specific context and application .
Comparison with Similar Compounds
Similar compounds to 5-(2-Bromo-3,6-difluorophenyl)oxazole include other halogenated phenyl oxazoles, such as:
- 5-(2-Chloro-3,6-difluorophenyl)oxazole
- 5-(2-Iodo-3,6-difluorophenyl)oxazole
- 5-(2-Bromo-4,6-difluorophenyl)oxazole
These compounds share similar structural features but differ in the type and position of halogen atoms, which can influence their chemical reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
5-(2-bromo-3,6-difluorophenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2NO/c10-9-6(12)2-1-5(11)8(9)7-3-13-4-14-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHWHLSHDKHAFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C2=CN=CO2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.